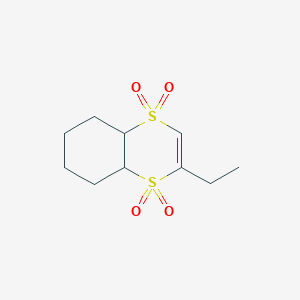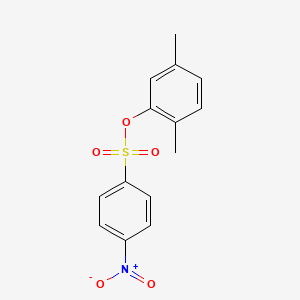![molecular formula C10H18O2 B14640140 2H-Pyran, tetrahydro-2-[(3-methyl-2-butenyl)oxy]- CAS No. 54105-78-1](/img/structure/B14640140.png)
2H-Pyran, tetrahydro-2-[(3-methyl-2-butenyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran, tetrahydro-2-[(3-methyl-2-butenyl)oxy]-:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran, tetrahydro-2-[(3-methyl-2-butenyl)oxy]- typically involves the reaction of tetrahydropyran with 3-methyl-2-butenyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate oxonium ion, which then undergoes nucleophilic attack by the alcohol to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include continuous flow reactors and the use of more efficient catalysts to speed up the reaction and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form saturated alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the 3-methyl-2-butenyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Halides, amines, acidic or basic conditions.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Saturated alcohols.
Substitution: Various substituted pyrans depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2H-Pyran, tetrahydro-2-[(3-methyl-2-butenyl)oxy]- is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the construction of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as precursors to active pharmaceutical ingredients or as lead compounds in drug discovery.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its unique structure imparts desirable properties to the final products.
Mecanismo De Acción
The mechanism of action of 2H-Pyran, tetrahydro-2-[(3-methyl-2-butenyl)oxy]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Tetrahydro-2-methyl-2H-pyran: A similar compound with a methyl group instead of the 3-methyl-2-butenyl group.
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Another derivative with a propynyloxy group.
Uniqueness: 2H-Pyran, tetrahydro-2-[(3-methyl-2-butenyl)oxy]- is unique due to the presence of the 3-methyl-2-butenyl group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
54105-78-1 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
2-(3-methylbut-2-enoxy)oxane |
InChI |
InChI=1S/C10H18O2/c1-9(2)6-8-12-10-5-3-4-7-11-10/h6,10H,3-5,7-8H2,1-2H3 |
Clave InChI |
MNVMUVSCAQIZEE-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCOC1CCCCO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [(iodomethyl)thio]-](/img/structure/B14640057.png)
sulfanylidene-lambda~5~-phosphane](/img/structure/B14640061.png)




![Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate](/img/structure/B14640090.png)




![Formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol](/img/structure/B14640135.png)


